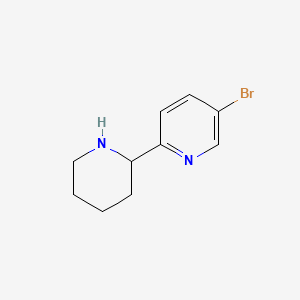

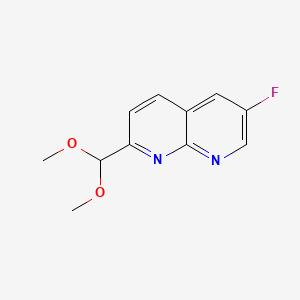

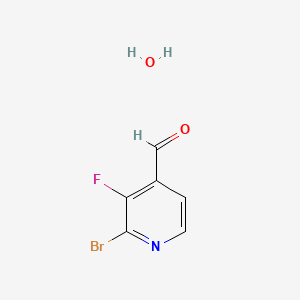

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is a pyridine derivative. Pyridine derivatives are in great demand as synthons for pharmaceutical products . They are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Synthesis Analysis

The synthesis of this compound can be achieved using halogen dance reactions . It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis

The molecular structure of this compound has been optimized . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . Moreover, it can undergo C6 magnesiation followed by trapping with electrophiles to generate a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations .Scientific Research Applications

Pharmaceutical Research and Development

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is a key intermediate in the synthesis of complex pharmaceuticals. Its unique structure, incorporating halogens and a hydroxy group, makes it a valuable precursor in the synthesis of various therapeutic agents. For instance, it is instrumental in the development of prodrugs of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. The strategic incorporation of fluorine atoms has been shown to enhance the antitumor activity of 5-FU against a wide range of solid tumors, including those arising in the gastrointestinal tract, breast, head, and neck (Malet-Martino & Martino, 2002). Additionally, fluorinated pyrimidines, derived from similar intermediates, have been reviewed for their contributions to more precise cancer treatment, highlighting the role of fluorine chemistry in enhancing the potency and selectivity of antineoplastic agents (Gmeiner, 2020).

Organic Synthesis and Chemical Research

In organic synthesis, compounds like this compound are essential for the construction of heterocyclic compounds due to their reactive halogen atoms which can undergo various cross-coupling reactions. These reactions are pivotal for the synthesis of complex molecules with potential biological activity. The compound's structural versatility allows for the introduction of various functional groups, enabling the synthesis of molecules with desired pharmacological properties. The review on the metallation of π-deficient heteroaromatic compounds, including fluorinated pyridines, outlines the strategic use of such intermediates in regioselective lithiation reactions, leading to the synthesis of diverse substituted pyridines (Marsais & Quéguiner, 1983).

Advancements in Fluorinated Compounds

The chemistry of fluorinated compounds is a rapidly evolving field with significant implications for drug design and development. The incorporation of fluorine atoms into pharmaceuticals can profoundly affect their metabolic stability, lipophilicity, and bioavailability. Studies on the mechanistic consequences of fluorine substitution on nucleotide analogue incorporation by HIV-1 reverse transcriptase highlight the importance of fluorinated intermediates in enhancing the antiviral potency of nucleoside analogues (Ray et al., 2003). Additionally, the review by Gmeiner (2020) emphasizes the role of fluorine chemistry in the personalized medicine era, suggesting that the precise use of fluorinated pyrimidines could lead to improved cancer treatments.

Mechanism of Action

Target of Action

Pyridine derivatives are known to interact with a wide range of biological targets due to their bioactive nature .

Mode of Action

It’s worth noting that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.

Biochemical Pathways

Pyridinylimidazole-type compounds have been reported to inhibit p38α mitogen-activated protein kinase, which modulates a plethora of cellular processes .

Pharmacokinetics

The presence of fluorine atoms in the compound could potentially enhance its bioavailability, as fluorine-containing compounds are known to have improved physical, biological, and environmental properties .

Result of Action

The inhibition of p38α map kinase by related compounds has been associated with the modulation of cellular processes, including the release of pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine. For instance, storage temperature can affect the stability of similar compounds . Additionally, the presence of fluorine atoms in the compound could potentially enhance its environmental stability .

properties

IUPAC Name |

2-bromo-5-chloro-3-fluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFNO/c6-5-3(8)4(10)2(7)1-9-5/h1H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZYIIXPSIKYQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Br)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279936 |

Source

|

| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312440-86-0 |

Source

|

| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312440-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B567777.png)

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B567787.png)

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)